REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.O.[NH2:10][NH2:11]>>[NH:10]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1)[NH2:11] |f:1.2|
|
Name
|
|
Quantity
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50.6 g
|
Type
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reactant
|
Smiles
|
ClC1=NC(=CC=C1)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 20 hours
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Duration
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20 h
|
Type
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CUSTOM
|
Details
|
excess hydrazine hydrate was evaporated under reduced pressure
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Type
|
ADDITION
|
Details
|
the residue was poured into water
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Type
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ADDITION
|
Details
|
The solution was made basic by the addition of a sodium hydroxide solution
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Type
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EXTRACTION
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Details
|
the organic matter was extracted with chloroform
|
Type
|
WASH
|
Details
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The extract was washed with saturated brine and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was chilled
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
WASH
|
Details
|
the resulting crystals were washed with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |